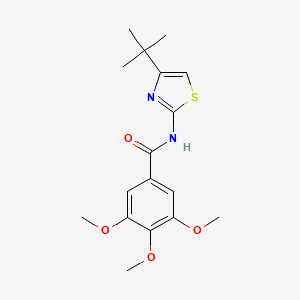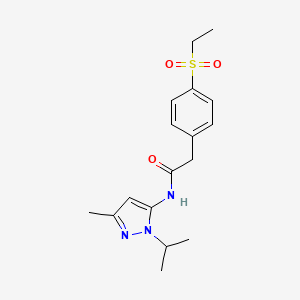
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EIPA is a small molecule inhibitor that has been shown to have an effect on ion channels, specifically the Na+/H+ exchanger (NHE). The NHE is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. EIPA has been shown to inhibit the activity of the NHE, which has led to its use in various research applications.
Mechanism of Action
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide works by inhibiting the activity of the NHE, which is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. By inhibiting the activity of the NHE, this compound reduces the pH of cells and can have an effect on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth and migration of cancer cells, reduce the pH of cells, and have an effect on cardiac function. This compound has also been shown to have an effect on the immune system, as the NHE is involved in the regulation of immune cell function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide in lab experiments is its ability to inhibit the activity of the NHE, which can have an effect on various cellular processes. This makes it a useful tool for studying the role of the NHE in different biological systems. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Future Directions
There are several future directions for the study of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide. One direction is the development of more specific inhibitors of the NHE, as this compound has been shown to have off-target effects. Another direction is the study of the role of the NHE in different cellular processes, such as the regulation of immune cell function. Additionally, the potential use of this compound in the treatment of heart disease and cancer warrants further investigation.
Synthesis Methods
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide involves multiple steps and has been described in several research papers. One such method involves the reaction of 4-bromoanisole with ethylsulfonyl chloride to form 4-(ethylsulfonyl)anisole. This compound is then reacted with 2-bromoacetophenone to form 2-(4-(ethylsulfonyl)phenyl)acetophenone. The final step involves the reaction of this compound with 1-isopropyl-3-methyl-1H-pyrazol-5-amine to form this compound.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE. One such application is in the study of cancer. Cancer cells have been shown to have a higher pH than normal cells, and this is thought to play a role in their ability to grow and spread. This compound has been shown to inhibit the growth and migration of cancer cells by reducing their pH. This compound has also been studied for its potential use in the treatment of heart disease, as the NHE is involved in the regulation of cardiac function.
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-24(22,23)15-8-6-14(7-9-15)11-17(21)18-16-10-13(4)19-20(16)12(2)3/h6-10,12H,5,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPXCKCFSGYLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

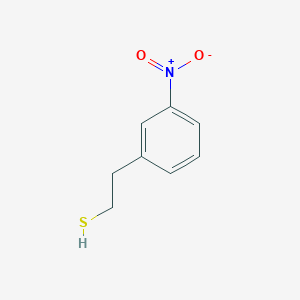
![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2900434.png)
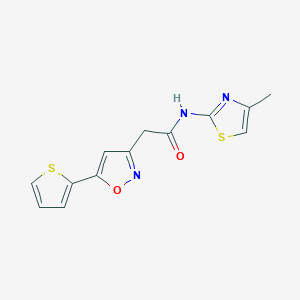




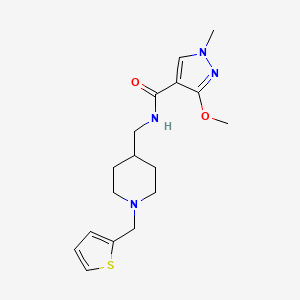
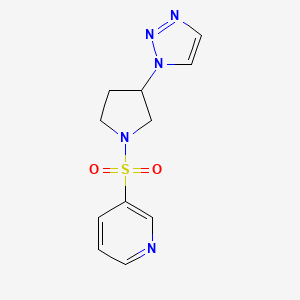
![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)

![dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2900450.png)

